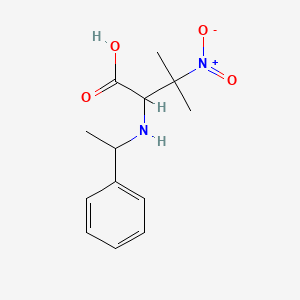

(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide (S)-3-méthyl-3-nitro-2-(((S)-1-phényléthyl)amino)butanoïque est un dérivé d'acide aminé chiral avec une structure complexe. Il contient un groupe nitro, une fraction phényléthylamine et une chaîne d'acide butanoïque.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide (S)-3-méthyl-3-nitro-2-(((S)-1-phényléthyl)amino)butanoïque implique généralement des réactions organiques à plusieurs étapes. Une approche courante est la synthèse asymétrique à partir de précurseurs chiraux. Les étapes clés incluent :

Nitration : Introduction du groupe nitro dans la molécule.

Amidation : Formation de la liaison amide entre la phényléthylamine et la chaîne d'acide butanoïque.

Résolution chirale : Séparation des énantiomères pour obtenir la configuration (S) souhaitée.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'utilisation de biocatalyseurs ou de méthodes chimioenzymatiques pour atteindre une énantiosélectivité et un rendement élevés. L'utilisation de procédés de fermentation microbienne, tels que ceux impliquant Saccharomyces cerevisiae, peut également être explorée pour la biosynthèse de dérivés d'acides aminés chiraux .

Analyse Des Réactions Chimiques

Types de réactions

L'acide (S)-3-méthyl-3-nitro-2-(((S)-1-phényléthyl)amino)butanoïque peut subir diverses réactions chimiques, notamment :

Oxydation : Conversion du groupe nitro en d'autres groupes fonctionnels.

Réduction : Réduction du groupe nitro en une amine.

Substitution : Réactions de substitution nucléophile aux groupes nitro ou amine.

Réactifs et conditions courants

Oxydation : Agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium ou l'hydrogénation avec un catalyseur au palladium.

Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits formés

Oxydation : Formation de dérivés nitroso ou d'hydroxylamine.

Réduction : Formation d'amines primaires ou secondaires.

Substitution : Formation d'amides substitués ou de thioéthers.

Applications de la recherche scientifique

L'acide (S)-3-méthyl-3-nitro-2-(((S)-1-phényléthyl)amino)butanoïque a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Il peut être utilisé comme élément constitutif de la synthèse de produits pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.

Synthèse organique : Il sert d'intermédiaire dans la synthèse de molécules organiques complexes.

Études biologiques : Ses dérivés peuvent être utilisés pour étudier les interactions enzyme-substrat et la liaison protéine-ligand.

Applications industrielles : Utilisation potentielle dans la production de catalyseurs chiraux et de matériaux

Mécanisme d'action

Le mécanisme d'action de l'acide (S)-3-méthyl-3-nitro-2-(((S)-1-phényléthyl)amino)butanoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut participer à des réactions redox, tandis que la fraction phényléthylamine peut interagir avec les récepteurs des neurotransmetteurs. Le composé peut moduler les voies de signalisation liées à la neurotransmission et au métabolisme cellulaire .

Applications De Recherche Scientifique

(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Its derivatives can be used to study enzyme-substrate interactions and protein-ligand binding.

Industrial Applications: Potential use in the production of chiral catalysts and materials

Mécanisme D'action

The mechanism of action of (S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylethylamine moiety can interact with neurotransmitter receptors. The compound may modulate signaling pathways related to neurotransmission and cellular metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide (S)-2-aminobutyrique : Un acide aminé plus simple ayant des propriétés chirales similaires.

Acide (S)-3-nitro-2-aminopropanoïque : Contient un groupe nitro et une chaîne d'acide aminé.

(S)-1-phényléthylamine : Partage la fraction phényléthylamine.

Unicité

L'acide (S)-3-méthyl-3-nitro-2-(((S)-1-phényléthyl)amino)butanoïque est unique en raison de sa combinaison d'un groupe nitro, d'un centre chiral et d'une fraction phényléthylamine. Cette combinaison confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles .

Propriétés

IUPAC Name |

3-methyl-3-nitro-2-(1-phenylethylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-9(10-7-5-4-6-8-10)14-11(12(16)17)13(2,3)15(18)19/h4-9,11,14H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUMAKNXBGYCDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(C(=O)O)C(C)(C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)

![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)

![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)

![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)